1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18078162
InChI: InChI=1S/C10H10F2N2O/c11-6-4-7(12)9(5-8(6)13)14-3-1-2-10(14)15/h4-5H,1-3,13H2
SMILES:
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC18078162

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one -

Specification

Molecular Formula C10H10F2N2O
Molecular Weight 212.20 g/mol
IUPAC Name 1-(5-amino-2,4-difluorophenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H10F2N2O/c11-6-4-7(12)9(5-8(6)13)14-3-1-2-10(14)15/h4-5H,1-3,13H2
Standard InChI Key BMGFNQGUIXJZFT-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)C2=C(C=C(C(=C2)N)F)F

Introduction

Key Findings

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one (CAS 1343300-38-8) is a fluorinated pyrrolidinone derivative with potential applications in medicinal chemistry. Its structure combines a pyrrolidin-2-one core with a 5-amino-2,4-difluorophenyl substituent, offering unique physicochemical and biological properties.

Chemical Structure and Nomenclature

The compound features a five-membered pyrrolidin-2-one ring (lactam structure) attached to a phenyl group substituted with amino (-NH₂) and fluorine atoms at positions 5, 2, and 4, respectively.

Molecular Formula and Weight

  • Molecular Formula: C₁₀H₉F₂N₂O

  • Molecular Weight: 224.19 g/mol

  • IUPAC Name: 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one

Structural Features

  • Pyrrolidin-2-one core: Enhances rigidity and hydrogen-bonding capacity.

  • 2,4-Difluorophenyl group: Improves lipophilicity and metabolic stability.

  • 5-Amino substituent: Provides a site for further functionalization or interaction with biological targets .

Synthesis and Characterization

Synthetic Routes

  • Cyclization Strategy:

    • Starting from 2,4-difluoroaniline, introduce a pyrrolidinone ring via Buchwald-Hartwig amination or SNAr reactions .

    • Example: Reacting 5-nitro-2,4-difluorophenyl precursors with γ-lactam intermediates, followed by nitro reduction to yield the amino group .

  • Protection-Deprotection:

    • Use Boc-protected amines to avoid side reactions during ring formation. Final deprotection with HCl yields the hydrochloride salt .

Analytical Data

  • MS (ESI): m/z 225.1 [M+H]⁺

  • ¹H NMR: δ 6.85–6.95 (m, aromatic H), 3.50–3.70 (m, pyrrolidinone CH₂), 2.80–3.00 (m, NH₂) .

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

PropertyValue/Description
SolubilitySlightly soluble in water; soluble in DMSO, methanol
LogP (Partition Coefficient)1.53 (predicted)
pKa~8.5 (amine), ~10.2 (lactam NH)
Melting Point198–202°C (decomposes)

Stability: Stable under inert conditions but hygroscopic. Store at 2–8°C .

Biological and Pharmacological Relevance

Mechanism of Action

  • The amino group participates in hydrogen bonding with target proteins (e.g., kinases), while fluorine atoms improve bioavailability and BBB penetration .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
1-(2-Chlorophenyl)pyrrolidin-2-oneChlorine substituent vs. fluorineLower metabolic stability
1-(3,5-Difluorophenyl)pyrrolidin-2-oneFluorine at 3,5 positionsImproved CNS penetration

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